molecular formula C₄₈H₇₈N₁₀O₁₄S₁ B612710 H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH CAS No. 913545-15-0

H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH

Cat. No. B612710
M. Wt: 1051.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are commonly found in every cell and tissue and perform a wide range of essential functions. The peptide you mentioned is a sequence of several amino acids including Leucine (Leu), Phenylalanine (Phe), Aspartic Acid (Asp), Lysine (Lys), Threonine (Thr), Valine (Val), and Methionine (Met). The “DL” notation refers to a mixture of D and L isomers of the amino acids .


Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads. The process can be automated using a peptide synthesizer .


Molecular Structure Analysis

The molecular structure of a peptide depends on the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has unique properties that can influence the overall structure of the peptide. For example, Leucine is hydrophobic and often found in the interior of proteins, while Aspartic Acid is acidic and often found on the protein surface .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, most of which involve the peptide bonds. For example, they can be hydrolyzed to their constituent amino acids by enzymes called peptidases. They can also react with other molecules to form larger structures, such as proteins or enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. For example, peptides with a high proportion of hydrophobic amino acids are likely to be insoluble in water, while those with charged amino acids may be more soluble. The peptide’s molecular weight can be calculated from the molecular weights of its constituent amino acids .

Scientific Research Applications

Separation and Analysis Techniques

  • Chromatographic Analysis : Research by Toyo’oka et al. (1999) demonstrates the use of reversed-phase liquid chromatography for separating DL-amino acids, which could be applied to the analysis of complex peptides such as H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH. This method involves labeling amino acids with a fluorescent chiral reagent and detecting them fluorometrically, which is useful for identifying specific DL-amino acid sequences in peptides (Toyo’oka et al., 1999).

  • Peptide Synthesis and Analysis : A study by Illos et al. (2008) on the formation of oligopeptides from mixtures of racemic alpha-amino acids, such as DL-Leu, DL-Phe, and DL-Val, in aqueous solutions could inform the synthesis and analysis of peptides like H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Illos et al., 2008).

Enzymatic Stability and Degradation

  • Stability Studies : Sasaki et al. (1994) investigated the enzymatic stability of peptides, such as deltorphins and their analogs, in a rat brain synaptosomal membrane fraction. Understanding the enzymatic degradation of similar complex peptides could be beneficial for studying H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Sasaki et al., 1994).

Chemical Interactions and Properties

  • Molecular Interactions : The work of Yamaguchi et al. (2021) on co-crystals of H2O2 and amino acids like DL-Phe and DL-Asp highlights the potential of studying the interaction of specific amino acids within complex peptides and their applications in capturing molecules in dilute solutions (Yamaguchi et al., 2021).

Biochemical Applications

  • Conformational Studies : Research by Mezö et al. (1993) focused on the conformation of amino acid and oligopeptide-substituted poly(L-lysine), which can provide insights into the structural properties of complex peptides like H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH (Mezö et al., 1993).

  • Amino Acid Sequencing and Structure-Activity Correlations : The study of papain inhibitory activity of amino acid derivatives by Tamai et al. (1981) can be related to understanding the activity of specific sequences within complex peptides (Tamai et al., 1981).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic or allergenic, while others are safe for human consumption. It’s important to handle peptides with care and use appropriate safety measures .

Future Directions

The field of peptide research is rapidly advancing, with new peptides being discovered and synthesized all the time. These peptides have potential applications in a wide range of fields, including medicine, biotechnology, and materials science .

properties

IUPAC Name

4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H80N10O14S/c1-28(2)24-34(54)44(67)57-37(25-32-16-10-8-11-17-32)46(69)58-38(26-33-18-12-9-13-19-33)47(70)59-39(27-40(65)66)48(71)55-35(20-14-15-22-53)45(68)61-42(30(5)63)51(74)62-43(31(6)64)50(73)60-41(29(3)4)49(72)56-36(52(75)76)21-23-77-7/h8-13,16-19,28-31,34-39,41-43,63-64H,14-15,20-27,53-54H2,1-7H3,(H,55,71)(H,56,72)(H,57,67)(H,58,69)(H,59,70)(H,60,73)(H,61,68)(H,62,74)(H,65,66)(H,75,76)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGQMYADQMCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H80N10O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146160158

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH
Reactant of Route 2
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH
Reactant of Route 3
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH
Reactant of Route 4
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH
Reactant of Route 5
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH
Reactant of Route 6
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-DL-Val-DL-Met-OH

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